molecular formula C36H38O6S2 B14000072 [7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate) CAS No. 36439-71-1

[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)

Cat. No.: B14000072
CAS No.: 36439-71-1
M. Wt: 630.8 g/mol
InChI Key: UEJXFJJWGFLXLH-UHFFFAOYSA-N
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Description

7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane is a complex organic compound characterized by its unique structure, which includes a norbornane core substituted with benzhydryl and sulfonyloxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of norbornane derivatives with benzhydryl chloride and 4-methylphenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyloxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.

Scientific Research Applications

7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane involves its interaction with specific molecular targets. The benzhydryl and sulfonyloxymethyl groups can interact with enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: A simpler compound with two benzene rings connected by a single methane.

    Benzhydrol: Contains a benzhydryl group attached to a hydroxyl group.

    Norbornane Derivatives: Various derivatives of norbornane with different substituents.

Uniqueness

7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane is unique due to its combination of a norbornane core with benzhydryl and sulfonyloxymethyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

36439-71-1

Molecular Formula

C36H38O6S2

Molecular Weight

630.8 g/mol

IUPAC Name

[7-benzhydryl-3-[(4-methylphenyl)sulfonyloxymethyl]-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C36H38O6S2/c1-25-13-17-29(18-14-25)43(37,38)41-23-33-31-21-22-32(34(33)24-42-44(39,40)30-19-15-26(2)16-20-30)36(31)35(27-9-5-3-6-10-27)28-11-7-4-8-12-28/h3-20,31-36H,21-24H2,1-2H3

InChI Key

UEJXFJJWGFLXLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3CCC(C2COS(=O)(=O)C4=CC=C(C=C4)C)C3C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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